REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([NH:10][C:11](=[O:17])[CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[C:4]([O:18][CH3:19])[CH:3]=1.[CH2:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH2:23][CH2:22][NH:21]1.CC(C)([O-])C.[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[CH2:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH2:23][CH2:22][N:21]1[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([NH:10][C:11](=[O:17])[CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[C:4]([O:18][CH3:19])[CH:3]=1 |f:2.3,4.5.6|
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Name
|
|
Quantity
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200 mg
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(C(=C1)OC)NC(CC(C)(C)C)=O)OC
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Name
|
|
Quantity
|
96 mg
|
Type
|
reactant
|
Smiles
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C1NCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
101 mg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
2-dicyclohexyphosphino-2-(N,N-dimethylamino)biphenyl
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Quantity
|
24 mg
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17 mg
|
Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Toluene (6 mL) was degassed with nitrogen for 15 min in a 10 mL of microwave tube
|
Duration
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15 min
|
Type
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CUSTOM
|
Details
|
The reaction tube was sealed
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Type
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CUSTOM
|
Details
|
reacted in microwave at 100° C. for 2 hours
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Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purified by silica gel column (ISCO, hexane/EtOAc, 0-40%, 40 min)
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
to give pure compound as a white solid
|
Name
|
|
Type
|
|
Smiles
|
C1N(CCC2=CC=CC=C12)C1=CC(=C(C(=C1)OC)NC(CC(C)(C)C)=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |